(2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride
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Overview
Description
(2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H11ClO4S. It is characterized by a spirocyclic structure, which includes an oxaspiro ring system and a methanesulfonyl chloride functional group. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride typically involves the iodocyclization of alkenyl alcohols. This method incorporates an oxygen atom into the spirocyclic unit, significantly enhancing water solubility and reducing lipophilicity . The key synthetic step is the iodocyclization reaction, which is performed under controlled conditions to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodocyclization processes, utilizing advanced reactors and purification systems to achieve high yields and purity. The incorporation of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.
Oxidation and Reduction Reactions: The oxaspiro ring system can undergo oxidation and reduction reactions, leading to the formation of different spirocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide, can be used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, are used for reduction reactions.
Major Products:
Scientific Research Applications
(2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The methanesulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, influencing various biological processes .
Comparison with Similar Compounds
Spirocyclic Oxindoles: These compounds share the spirocyclic structure but differ in the functional groups attached to the spiro center.
Oxa-spirocycles: These compounds have similar structural features but may contain different substituents, affecting their chemical and biological properties.
Uniqueness: (2-Oxo-6-oxaspiro[34]octan-7-yl)methanesulfonyl chloride is unique due to its combination of an oxaspiro ring system and a methanesulfonyl chloride group
Properties
IUPAC Name |
(2-oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO4S/c9-14(11,12)4-7-3-8(5-13-7)1-6(10)2-8/h7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQDCWKIICOZCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC12CC(=O)C2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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